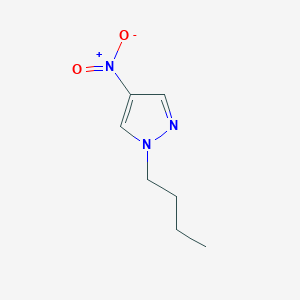![molecular formula C9H7ClN2O2 B1453338 Acide (7-chloroimidazo[1,2-a]pyridin-2-yl)acétique CAS No. 1216700-90-1](/img/structure/B1453338.png)
Acide (7-chloroimidazo[1,2-a]pyridin-2-yl)acétique
Vue d'ensemble
Description
(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic organic compound that features both an imidazole ring and a pyridine ring.
Applications De Recherche Scientifique
(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
Target of Action
The primary targets of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are known to serve as pharmacophores for many molecules with significant biological and therapeutic value . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . .
Result of Action
As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological and therapeutic properties of these compounds . .
Analyse Biochimique
Biochemical Properties
(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylic acid-binding proteins, which can influence its biochemical activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. The compound’s localization within specific subcellular compartments can influence its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the reaction of 2-chloropyridine with glycine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like silver nitrate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized derivatives.
Substitution: Halogen substitution reactions can introduce different substituents into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the ring structure .
Comparaison Avec Des Composés Similaires
- (6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid
- (2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic acid
- (6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid
Comparison: (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Propriétés
IUPAC Name |
2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQZQBBTYPCPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)




carbohydrazide](/img/structure/B1453274.png)



![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
